

# Physical and chemical properties of 3,5-Dimethyl-4-nitro-1H-pyrazole

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## Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitro-1H-pyrazole

Cat. No.: B082218

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## An In-Depth Technical Guide to 3,5-Dimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **3,5-Dimethyl-4-nitro-1H-pyrazole** (CAS No: 14531-55-6), a heterocyclic compound with significant applications in synthetic chemistry and potential relevance in medicinal chemistry. This document consolidates available data on its synthesis, reactivity, and key characteristics, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences. The guide includes structured data tables for easy reference, detailed experimental protocols, and visualizations of key chemical processes to facilitate a deeper understanding of this compound.

### Introduction

**3,5-Dimethyl-4-nitro-1H-pyrazole** is a substituted pyrazole ring system. The pyrazole core is a well-recognized scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The presence of methyl groups at the 3 and 5 positions and a nitro group at the 4 position of the pyrazole ring in this compound significantly influences its electronic properties, reactivity, and potential as a synthetic intermediate. This guide aims to be

a centralized resource for scientists working with or interested in **3,5-Dimethyl-4-nitro-1H-pyrazole**.

## Physical and Chemical Properties

The physical and chemical properties of **3,5-Dimethyl-4-nitro-1H-pyrazole** are summarized in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

### General and Physical Properties

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	[1]
Molecular Weight	141.13 g/mol	[1]
CAS Number	14531-55-6	[1]
Appearance	Pale white crystal powder	[1]
Melting Point	123-124 °C	[1]
Boiling Point	325 °C (lit.)	[1]
Density	1.339 ± 0.06 g/cm <sup>3</sup>	[1]
pKa	10.75 ± 0.50	[1]
Flash Point	138 °C	[1]
Refractive Index	1.578	[1]
Solubility	Data not readily available. Soluble in many organic solvents.	

### Spectroscopic Data

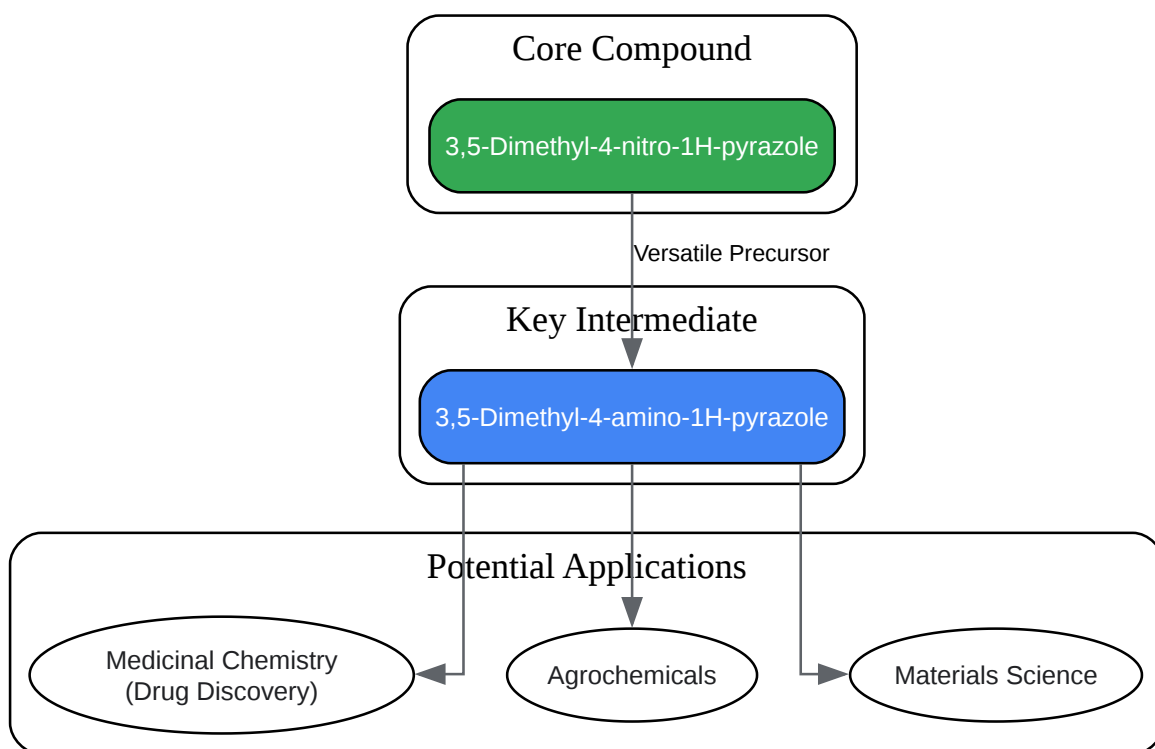
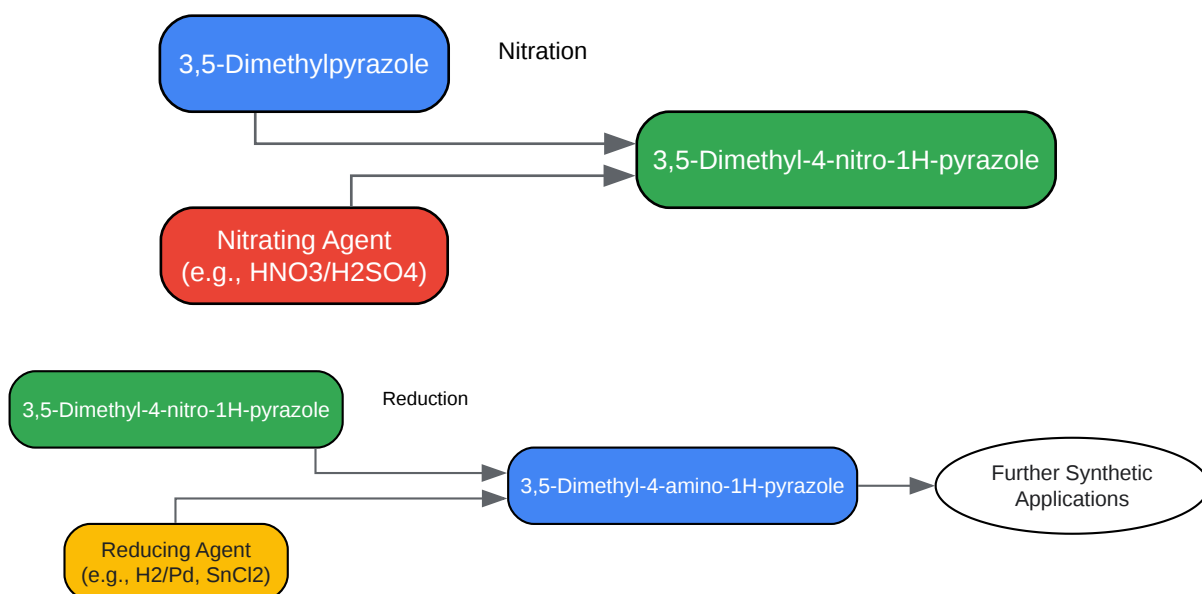
While specific spectra for **3,5-Dimethyl-4-nitro-1H-pyrazole** are not widely published, data for closely related compounds and general knowledge of pyrazole systems allow for the prediction of characteristic spectral features.

Spectroscopy	Expected Features
$^1\text{H}$ NMR	Signals corresponding to the two methyl groups and the N-H proton of the pyrazole ring. The chemical shifts would be influenced by the electron-withdrawing nitro group.
$^{13}\text{C}$ NMR	Resonances for the two distinct methyl carbons and the three pyrazole ring carbons. The carbon atom attached to the nitro group (C4) would be significantly deshielded.
IR Spectroscopy	Characteristic absorption bands for N-H stretching, C-H stretching of the methyl groups, C=N and C=C stretching of the pyrazole ring, and strong symmetric and asymmetric stretching bands for the nitro group (typically around $1550\text{-}1500\text{ cm}^{-1}$ and $1350\text{-}1300\text{ cm}^{-1}$ ).

## Synthesis and Reactivity

### Synthesis

The most common and effective method for the synthesis of **3,5-Dimethyl-4-nitro-1H-pyrazole** is the direct nitration of 3,5-dimethylpyrazole.<sup>[1]</sup> This electrophilic aromatic substitution reaction is directed to the C4 position due to the activating effect of the two methyl groups at positions 3 and 5.



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## References

- 1. 3,5-Dimethyl-4-nitro-1H-pyrazole | 14531-55-6 | Benchchem [benchchem.com]
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